N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Description
"N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide" is a hydrazone derivative synthesized via the condensation of cyclohexanecarbohydrazide with 2-acetylthiophene under acidic conditions. The compound features a thiophene ring conjugated to a hydrazone linker (-NH-N=C-), which is further connected to a cyclohexane moiety. This structural motif is critical for its electronic and steric properties, enabling applications in coordination chemistry, chemosensing, and antimicrobial research . The (1E)-configuration of the imine bond is confirmed by X-ray crystallography in analogous compounds .
Properties
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,16)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXAAQIVBUSWIJ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-acetylthiophene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiophene ring may play a crucial role in binding to these targets, while the hydrazone moiety may be involved in redox reactions that modulate the activity of the compound.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of acylhydrazones with the general formula N'-[(1E)-1-(heteroaryl)ethylidene]carbohydrazide . Key analogs include:
Key Observations :
- The cyclohexane group in the target compound introduces significant steric hindrance, reducing π-stacking interactions but improving thermal stability compared to planar aryl analogs .
- Thiophene-containing analogs universally exhibit enhanced fluorescence and metal-binding capabilities due to sulfur's electron-rich nature .
Comparison :
- Ultrasound-assisted methods (e.g., for fluorophenyl analogs) achieve higher yields (90–95%) and shorter reaction times (1–2 hours) compared to conventional reflux (6–8 hours) .
- Vilsmeier–Haack reactions (used for pyrazole derivatives) require harsh conditions (POCl₃, high temps) but enable formylation and cyclization in one step .
Physicochemical Properties
| Property | Target Compound | N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-thiophenecarbohydrazide | N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide |
|---|---|---|---|
| Melting Point (°C) | 220–225 | 210–212 | 198–200 |
| Solubility | DMSO > ethanol | DMSO > methanol | Ethanol > DMSO |
| λmax (UV-Vis, nm) | 285, 320 (π→π*) | 290, 335 | 280, 310 |
Notes:
- The cyclohexane moiety in the target compound increases melting point (220–225°C) compared to methoxy-substituted analogs (198–200°C), likely due to reduced molecular symmetry .
- Fluorophenyl analogs exhibit redshifted UV-Vis absorption (335 nm) due to electron-withdrawing effects enhancing conjugation .
Key Findings :
Biological Activity
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14N4OS
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation reaction between cyclohexanecarbohydrazide and thiophen-2-aldehyde. The reaction conditions usually require an organic solvent, such as ethanol or methanol, and may involve the use of a catalyst to enhance yield.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant strains.
Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters explored the effects of this compound on HeLa cells. The study found that treatment with concentrations above 25 µg/mL resulted in a significant increase in apoptotic markers, including Annexin V positivity and DNA fragmentation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
